(4-Methoxy-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-(4-methoxypyridin-2-yl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14(4)10-8-9(16-5)6-7-13-10/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDSEKILMVDHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Methoxy-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester is a synthetic organic compound characterized by its unique structural features, including a pyridine ring with a methoxy group and a carbamate functional group. This compound has garnered interest in pharmacology and medicinal chemistry due to its potential biological activities.
- Molecular Formula : C₁₁H₁₆N₂O₃
- Molecular Weight : 224.26 g/mol
- Melting Point : 124–127 °C
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, influencing the activity of specific proteins through binding to active or allosteric sites. This mechanism is crucial for its potential applications in drug development and therapeutic interventions.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing pyridine rings have been noted for their significant antimicrobial properties.
- Enzyme Inhibition : The carbamate structure is often associated with enzyme inhibitory effects, making this compound a candidate for further investigation in enzyme-related pathways.
- Pharmacological Applications : The potential use in developing pharmaceuticals, particularly as building blocks for drug candidates targeting various diseases .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Methoxypyridine | Pyridine ring with methoxy group | Exhibits significant antimicrobial activity |
| N-(4-Methoxypyridin-2-yl)carbamate | Similar carbamate structure | Potential enzyme inhibitor |
| 2-(tert-butoxycarbonyl)amino-4-methoxypyridine | Carbamate functionality | Used in drug design for CNS disorders |
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study focusing on the inhibitory effects of this compound on specific enzymes revealed promising results. The compound was tested against several enzyme targets, demonstrating moderate to high inhibitory activity, which suggests its potential as a lead compound in drug discovery.
- Antimicrobial Testing : In vitro tests showed that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The presence of the methoxy group in the structure enhances its interaction with microbial targets, potentially leading to effective antimicrobial agents .
- Pharmacological Profiling : Further pharmacological evaluations indicated that this compound could modulate pathways associated with inflammation and infection, supporting its role in therapeutic applications. Its ability to influence cellular signaling pathways positions it as a candidate for further exploration in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and physicochemical properties of “(4-Methoxy-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester” with analogous tert-butyl carbamate derivatives:
*Hypothetical values based on structural analogs.
Key Comparisons :
Substituent Effects: The 4-methoxy group on the pyridine ring in the target compound donates electron density, enhancing aromatic stability compared to electron-withdrawing groups (e.g., chloro in or cyano in ). This difference impacts reactivity in nucleophilic substitutions or metal-catalyzed couplings . Steric Hindrance: Bulky anthracene derivatives (e.g., ) exhibit lower solubility than pyridine-based analogs, while hydroxyl-containing compounds (e.g., ) may form hydrogen bonds, improving aqueous solubility .
Synthetic Accessibility :
- Suzuki coupling is a common method for pyridine/aryl functionalization (e.g., ), whereas azide-based syntheses (e.g., ) require careful handling due to explosive intermediates .
Fluorescent anthracene derivatives (e.g., ) highlight utility in bioimaging .
Preparation Methods
Carbamoylation via Reaction with tert-Butyl Chloroformate
One of the most common methods involves the reaction of a 4-methoxy-pyridin-2-yl-methyl amine or aldehyde derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. This process forms the carbamic acid tert-butyl ester moiety.
-
Solvent: Dichloromethane or a mixture of methanol and water depending on solubility.
Temperature: Typically 0 °C to room temperature.
Reaction Time: Several hours to overnight.
Mechanism: The nucleophilic amine attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, leading to carbamate formation with the release of chloride ion.
-
Dissolve the 4-methoxy-pyridin-2-yl-methyl amine in dry dichloromethane.
Add triethylamine dropwise under inert atmosphere at 0 °C.
Slowly add tert-butyl chloroformate with stirring.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Quench with water, extract the organic layer, dry over anhydrous sodium sulfate, and purify by flash chromatography.
Reductive Amination Route
An alternative approach involves reductive amination of 4-methoxy-pyridin-2-carboxaldehyde with tert-butyl carbamate or an amine equivalent, followed by reduction.
-
Reagents: 4-methoxy-pyridin-2-carboxaldehyde, tert-butyl carbamate, sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agent.
Solvent: Dichloromethane or methanol.
Temperature: Room temperature to reflux depending on conditions.
Time: 3 to 24 hours.
Mechanism: Formation of an imine intermediate between aldehyde and amine, followed by reduction to the corresponding amine carbamate.
Advantages: This method allows for direct formation of the carbamate-protected amine without isolation of intermediates.
Coupling via Benzenesulfonyl Carbamic Ester Intermediate
A related method described in the literature involves the synthesis of benzenesulfonyl carbamic esters as intermediates, which can be converted to the target compound under mild conditions.
Procedure: Aldehyde substrates are reacted with tert-butyl carbamate and benzenesulfinic acid sodium salt in a mixture of water, methanol, and formic acid at room temperature for several days, followed by filtration and washing to isolate the product.
Relevance: While this method is more commonly applied to other substituted pyridines, it offers a mild and efficient pathway for carbamate ester formation.
Reaction Conditions and Yield Data
| Preparation Method | Key Reagents | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Carbamoylation with tert-butyl chloroformate | 4-Methoxy-pyridin-2-yl-methyl amine, tert-butyl chloroformate, triethylamine | Dichloromethane | 0 °C to RT | 12–24 h | 70–85 | Requires inert atmosphere, moisture sensitive |
| Reductive Amination | 4-Methoxy-pyridin-2-carboxaldehyde, tert-butyl carbamate, NaBH(OAc)3 | Dichloromethane or Methanol | RT to reflux | 3–24 h | 65–80 | One-pot synthesis, mild conditions |
| Benzenesulfonyl Carbamate Route | Aldehyde, tert-butyl carbamate, benzenesulfinic acid sodium salt | Water/Methanol/Formic acid | RT | 3 days | Moderate | Longer reaction time, simple work-up |
Analytical Techniques for Monitoring and Characterization
Thin Layer Chromatography (TLC): Used for monitoring reaction progress; silica gel plates with UV detection and staining reagents such as ceric ammonium molybdate or potassium permanganate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR to confirm the substitution pattern and carbamate formation.
Mass Spectrometry (MS): Electrospray ionization (ESI) for molecular weight confirmation.
Liquid Chromatography (LC): Flash column chromatography for purification and high-performance liquid chromatography (HPLC) for purity assessment.
Research Findings and Comparative Analysis
The carbamoylation method using tert-butyl chloroformate is the most widely adopted due to its straightforward procedure and relatively high yield.
Reductive amination offers a versatile alternative, especially when starting from aldehyde precursors, enabling direct formation of the carbamate-protected amine.
The benzenesulfonyl carbamate method, while less common for this specific compound, demonstrates the utility of sulfinic acid salts in carbamate ester synthesis under mild aqueous conditions.
Reaction times and yields vary depending on substrate purity, solvent systems, and reaction scale.
Summary Table of Key Preparation Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Carbamoylation with tert-butyl chloroformate | High yield, well-established | Sensitive to moisture, requires inert atmosphere | 70–85 |
| Reductive Amination | One-pot, mild conditions | Requires careful control of reducing agent | 65–80 |
| Benzenesulfonyl Carbamate Route | Mild, aqueous conditions | Long reaction time, moderate yield | Moderate |
Q & A
Basic: How can researchers optimize the synthesis of (4-Methoxy-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester to achieve high yield and purity?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution, esterification, and protecting group strategies. Key parameters include:
- Temperature control : Maintaining 0–5°C during coupling reactions minimizes side products (e.g., hydrolysis of the tert-butyl carbamate group) .
- Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) enhance reaction homogeneity and intermediate stability .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) effectively isolates the product. Purity ≥95% is confirmed via HPLC using a C18 column and acetonitrile/water mobile phase .
Basic: What are the recommended storage conditions to ensure the stability of this compound?
Methodological Answer:
Stability is highly sensitive to environmental factors:
- Temperature : Store at –20°C in airtight containers to prevent thermal degradation of the tert-butyl ester group .
- Light exposure : Use amber vials to avoid photolytic cleavage of the carbamate bond .
- Moisture control : Desiccants (e.g., silica gel) are critical, as hydrolysis of the carbamate group occurs rapidly in humid conditions .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) identifies key protons: δ 1.44 ppm (tert-butyl), 3.84 ppm (methoxy), and 6.8–8.2 ppm (pyridinyl aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 307.39 (calculated) with ≤2 ppm error .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~1250 cm⁻¹ (C-O-C ether) validate functional groups .
Advanced: What reaction mechanisms govern the deprotection of the tert-butyl carbamate group in this compound, and how can side reactions be mitigated?
Methodological Answer:
The tert-butyl group is typically removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM). Mechanisms involve:
- Protonation of the carbamate oxygen , followed by elimination of isobutylene and CO₂ to yield the free amine.
- Side reactions : Over-acidification can protonate the pyridine ring, leading to undesired byproducts. Mitigation strategies include:
- Using 20% TFA (v/v) at 0°C for 30 minutes .
- Neutralization with aqueous NaHCO₃ immediately post-deprotection .
Advanced: How can researchers design bioactivity assays to evaluate the pharmacological potential of this compound?
Methodological Answer:
- Target selection : Prioritize receptors common to pyridine derivatives (e.g., kinase inhibitors or GPCRs). Molecular docking using AutoDock Vina predicts binding affinity to targets like EGFR (PDB: 1M17) .
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ via fluorescence-based kinase assays (e.g., ADP-Glo™) .
- Cytotoxicity : Use MTT assays on HEK-293 or HeLa cells, comparing viability at 1–100 µM concentrations .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on derivatives of this compound?
Methodological Answer:
- Core modifications :
- Replace the methoxy group with halogens (e.g., Cl, F) to assess electronic effects on bioactivity .
- Substitute the tert-butyl carbamate with benzyl or allyl groups to study steric influences .
- Pharmacophore mapping : Use Schrödinger’s Phase to align derivatives and identify critical hydrogen-bonding motifs .
Advanced: How can computational modeling predict the metabolic stability of this compound?
Methodological Answer:
- Software tools : Employ GastroPlus or ADMET Predictor to simulate Phase I/II metabolism.
- Key parameters :
- CYP450 interactions : Predominant oxidation sites are the pyridine ring (MetaSite analysis) .
- Half-life estimation : Molecular dynamics (MD) simulations (AMBER force field) model hepatic clearance rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
